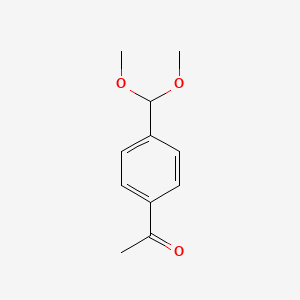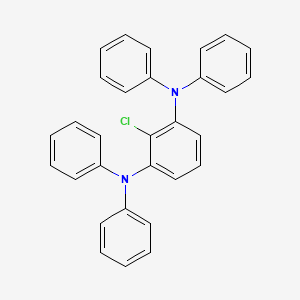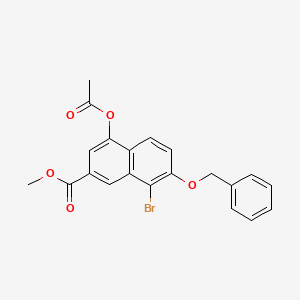
1-(4-Dimethoxymethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Dimethoxymethylphenyl)ethanone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 4-position. This compound is also known by other names such as 4’-Dimethoxyacetophenone and 4-Dimethoxyphenyl methyl ketone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Dimethoxymethylphenyl)ethanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in large reactors with efficient mixing and temperature control systems to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Dimethoxymethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Dimethoxybenzoic acid.
Reduction: 1-(4-Dimethoxymethylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Dimethoxymethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 1-(4-Dimethoxymethylphenyl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics. The methoxy groups on the phenyl ring influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-(4-Dimethoxymethylphenyl)ethanone can be compared with other similar compounds such as:
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(4-Methoxyphenyl)ethanone: Contains only one methoxy group at the 4 position.
1-(4-Hydroxyphenyl)ethanone: Contains a hydroxyl group instead of methoxy groups
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-[4-(dimethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-4-6-10(7-5-9)11(13-2)14-3/h4-7,11H,1-3H3 |
Clé InChI |
CGVIVIJQACBWNG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)





![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)

